R-2-Tert-butyl piperazine
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Overview
Description
®-2-(tert-Butyl)piperazine is a chiral piperazine derivative characterized by the presence of a tert-butyl group at the second position of the piperazine ring. Piperazine derivatives are widely recognized for their biological and pharmacological activities, making them valuable in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(tert-Butyl)piperazine typically involves the reaction of piperazine with tert-butyl halides under basic conditions. One common method is the alkylation of piperazine with tert-butyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of ®-2-(tert-Butyl)piperazine may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to facilitate the direct introduction of tert-butyl groups into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-2-(tert-Butyl)piperazine undergoes various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction: Reduction reactions can target the piperazine ring or the tert-butyl group, leading to the formation of secondary amines or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.
Reduction: Secondary amines, alkanes.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-(tert-Butyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: Piperazine derivatives are found in various pharmaceutical drugs, and ®-2-(tert-Butyl)piperazine is explored for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of ®-2-(tert-Butyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The tert-butyl group can influence the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound without the tert-butyl group.
N-Methylpiperazine: A piperazine derivative with a methyl group at the nitrogen atom.
N-Phenylpiperazine: A piperazine derivative with a phenyl group at the nitrogen atom.
Uniqueness
®-2-(tert-Butyl)piperazine is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and binding properties. This makes it distinct from other piperazine derivatives and can lead to different biological and chemical behaviors.
Properties
Molecular Formula |
C8H18N2 |
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Molecular Weight |
142.24 g/mol |
IUPAC Name |
(2R)-2-tert-butylpiperazine |
InChI |
InChI=1S/C8H18N2/c1-8(2,3)7-6-9-4-5-10-7/h7,9-10H,4-6H2,1-3H3/t7-/m0/s1 |
InChI Key |
ZXJUSCSGOOZJMN-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1CNCCN1 |
Canonical SMILES |
CC(C)(C)C1CNCCN1 |
Origin of Product |
United States |
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